(1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one is a natural product found in Tripterygium wilfordii and Tripterygium doianum with data available.
Brand Name: Vulcanchem
CAS No.: 149249-32-1
VCID: VC0211617
InChI: InChI=1S/C20H30O3/c1-17-7-3-8-20(16(21)23-12-17)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19-,20-/m0/s1
SMILES: CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)C(=O)OC2
Molecular Formula: C20H30O3
Molecular Weight:

(1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one

CAS No.: 149249-32-1

Cat. No.: VC0211617

Molecular Formula: C20H30O3

Molecular Weight:

* For research use only. Not for human or veterinary use.

(1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one - 149249-32-1

Specification

CAS No. 149249-32-1
Molecular Formula C20H30O3
IUPAC Name (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one
Standard InChI InChI=1S/C20H30O3/c1-17-7-3-8-20(16(21)23-12-17)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19-,20-/m0/s1
SMILES CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)C(=O)OC2
Appearance Powder

Introduction

Structural Characteristics

Chemical Identity

(1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one represents a complex organic compound with a distinctive chemical identity. The compound is registered with CAS No. 149249-32-1, serving as its unique identifier in chemical databases and scientific literature. The molecular formula C20H30O3 indicates it contains 20 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms, which places it in the category of terpenoid compounds - specifically, a modified diterpene structure.

The compound's systematic IUPAC name provides detailed information about its structure and stereochemistry. The nomenclature indicates a pentacyclic structure (five rings) with specific stereochemistry at seven chiral centers (1R, 2R, 5S, 6R, 8S, 11R, and 12R), demonstrating the compound's structural complexity. This level of stereochemical specificity is crucial for understanding its three-dimensional architecture and potential molecular interactions.

When compared to Tripterifordin (CAS No. 139122-81-9), which has the IUPAC name (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one, we observe significant similarities in the carbon skeleton but important differences in stereochemistry at positions 5 and 11, as well as the position of the ketone group (position 15 versus position 13) .

Molecular Structure and Properties

The molecular structure of (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one features a complex arrangement of fused rings forming a rigid pentacyclic framework. The pentacyclo[10.3.3.15,8.01,11.02,8] notation in its name describes the specific connectivity pattern of these rings, creating a unique three-dimensional architecture.

Key structural features include:

  • A hydroxyl (-OH) group at position 6, which likely serves as a hydrogen bond donor in molecular interactions

  • Two methyl groups at positions 6 and 12, contributing to the hydrophobic character of portions of the molecule

  • A ketone (C=O) group at position 15, functioning as a potential hydrogen bond acceptor

  • An oxygen atom incorporated into the cyclic structure (oxapentacyclo)

The compound's calculated molecular weight is approximately 318.46 g/mol, which aligns with the reported molecular weight of the structurally similar Tripterifordin (318.4 g/mol) . The presence of both polar functional groups (hydroxyl and ketone) and a predominantly hydrocarbon skeleton suggests amphiphilic properties, potentially influencing its solubility characteristics and interactions with biological systems.

Stereochemistry

The stereochemistry of (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one is particularly noteworthy due to its complexity and potential biological significance. The compound contains seven defined stereocenters, creating a precise three-dimensional arrangement that distinguishes it from its stereoisomers.

The specific stereochemical configuration at each chiral center is defined according to the Cahn-Ingold-Prelog priority rules:

  • Carbon 1: R configuration

  • Carbon 2: R configuration

  • Carbon 5: S configuration

  • Carbon 6: R configuration

  • Carbon 8: S configuration

  • Carbon 11: R configuration

  • Carbon 12: R configuration

This specific stereochemical arrangement likely produces a unique molecular shape that could be crucial for any biological activity. In comparison, Tripterifordin differs in its stereochemistry at positions 5 (R instead of S) and 11 (S instead of R), which would result in a different three-dimensional structure despite the similar connectivity . Such stereochemical differences can dramatically affect how molecules interact with biological targets, as biological systems often recognize compounds in a highly stereospecific manner.

Chemical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on molecular structure and weight
ColorWhite to off-whiteTypical for non-conjugated terpenoids
Molecular Weight318.46 g/molCalculated from molecular formula C20H30O3
Water SolubilityLowBased on predominantly hydrocarbon structure
Organic Solvent SolubilityModerate to highBased on functional groups and structure
Log P (octanol/water)~3-5Estimated based on similar terpenoid structures
Melting Point~150-250°CEstimated range for similar polycyclic terpenoids

These predicted properties would need experimental verification but provide a reasonable basis for understanding the compound's physical behavior and handling requirements in research settings.

Reactivity Profile

The reactivity of (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one is primarily determined by its functional groups and their accessibility within the complex pentacyclic framework. The compound contains two key reactive functional groups: a tertiary hydroxyl group at position 6 and a ketone group at position 15.

The tertiary hydroxyl group at position 6 is expected to participate in the following reactions:

  • Esterification with carboxylic acids or acid chlorides to form esters

  • Etherification with alkyl halides under basic conditions

  • Dehydration under acidic conditions to form alkenes

  • Oxidation to form a ketone, though this may be sterically hindered

The ketone group at position 15 is likely to undergo:

  • Reduction with hydride reagents (such as NaBH4 or LiAlH4) to form a secondary alcohol

  • Nucleophilic addition reactions with organometallic reagents

  • Formation of derivatives such as oximes, hydrazones, or semicarbazones

  • Aldol-type condensations under appropriate conditions

Biological Significance

Structure-Activity Relationship

The specific three-dimensional structure of (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one, determined by its pentacyclic framework and seven defined stereocenters, is likely crucial for any biological activity it may possess. The distinct stereochemistry differentiates this compound from its stereoisomers, including Tripterifordin, and would result in a unique spatial arrangement of its functional groups .

Several structural features may contribute to potential biological activities:

  • The hydroxyl group at position 6 can serve as a hydrogen bond donor in interactions with protein targets.

  • The ketone group at position 15 can function as a hydrogen bond acceptor.

  • The predominantly hydrocarbon pentacyclic framework can engage in hydrophobic interactions with binding pockets of proteins.

  • The rigid three-dimensional structure may enable precise positioning of functional groups for optimal interaction with biological targets.

The differences in stereochemistry between this compound and Tripterifordin (at positions 5 and 11) and the different position of the ketone group (15 versus 13) could potentially result in different biological activities or potencies . Comparative studies of these structural analogues could provide valuable insights into structure-activity relationships and guide the development of compounds with enhanced properties for specific applications.

Research Applications

Current Research Directions

The compound (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one is currently designated for research use only, indicating its preliminary stage in scientific investigation. Based on its structural characteristics and the properties of similar compounds, several potential research directions can be identified.

Current applications likely include:

  • Medicinal Chemistry and Drug Discovery: The compound may serve as a lead structure or scaffold for the development of bioactive molecules with therapeutic potential. Its complex three-dimensional structure could enable selective interactions with biological targets that are difficult to address with simpler molecules.

  • Natural Product Chemistry: If derived from natural sources, research may focus on isolation techniques, structural characterization, and biosynthetic pathways. Understanding its occurrence in nature could provide insights into its ecological roles and guide the search for related compounds.

  • Synthetic Organic Chemistry: The compound's complex pentacyclic structure presents challenges for chemical synthesis, potentially driving the development of new synthetic methodologies and strategies for constructing complex molecular frameworks.

  • Biochemical Tool Development: Structurally complex molecules can serve as valuable research tools for studying biological processes and identifying novel biological targets.

Research on compounds with complex polycyclic structures has historically led to significant advances in multiple fields, from drug discovery to synthetic methodology development, highlighting the potential scientific value of investigating this compound.

Future Prospects

Future research on (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one could explore several promising directions that build upon its unique structural features and potential biological activities.

Promising areas for future investigation include:

  • Comprehensive Biological Screening: Systematic evaluation of the compound against diverse biological targets could reveal unexpected activities and applications. High-throughput screening approaches could efficiently identify potential therapeutic targets.

  • Structure-Activity Relationship Studies: Preparation and testing of structural analogues with modified functional groups or altered stereochemistry could establish correlations between structural features and biological activities, guiding the design of improved compounds.

  • Advanced Synthetic Approaches: Development of efficient synthetic routes to the compound and its analogues would facilitate further research by providing access to larger quantities and structurally diverse derivatives.

  • Mechanistic Studies: For any identified biological activities, detailed investigations into the mechanisms of action could provide valuable insights for drug development and basic biological understanding.

  • Formulation Studies: For compounds with promising biological activities, research into appropriate formulations and delivery systems would be essential for potential therapeutic applications.

The compound's potential for these research directions is suggested by its structural complexity and similarity to bioactive natural products, though specific research findings would be needed to determine the most promising paths forward.

Comparative Analysis

Relationship to Similar Compounds

The most closely related compound identified in the search results is Tripterifordin (CAS No. 139122-81-9), which shares the same molecular formula (C20H30O3) and a similar pentacyclic framework but differs in stereochemistry at positions 5 and 11 and has the ketone group at position 13 instead of position 15 . This structural similarity provides a basis for comparison and inference.

Table 2: Comparative Analysis of (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one and Tripterifordin

Feature(1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-oneTripterifordin
CAS Number149249-32-1139122-81-9
Molecular FormulaC20H30O3C20H30O3
Molecular Weight~318.46 g/mol (calculated)318.4 g/mol
Stereochemistry1R, 2R, 5S, 6R, 8S, 11R, 12R1R, 2R, 5R, 6R, 8S, 11S, 12R
Key Stereochemical Differences5S, 11R5R, 11S
Position of Ketone Group15-one13-one
Natural SourcesNot specified in search resultsTripterygium wilfordii, Gynocardia odorata
Reported InResearch chemical catalogsScientific literature

Tripterifordin has been reported in plants with traditional medicinal applications, particularly Tripterygium wilfordii, which has been used in traditional Chinese medicine for conditions such as rheumatoid arthritis and other inflammatory and autoimmune disorders . This association suggests that the compound of interest might also possess biological activities relevant to these therapeutic areas, though specific activities would need to be experimentally determined.

The broader class of compounds with similar pentacyclic structures includes various terpenoids and steroids with documented biological activities, ranging from anti-inflammatory and immunomodulatory effects to anticancer and antimicrobial properties.

Structural Analogues and Derivatives

While specific information on structural analogues and derivatives of (1R,2R,5S,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one is limited in the available search results, several potential modifications could be envisioned based on its structure:

  • Stereoisomers: Compounds with altered stereochemistry at one or more of the seven chiral centers would constitute a series of diastereomers with potentially different biological activities. The comparison with Tripterifordin already illustrates how stereochemical variations at positions 5 and 11 can occur in naturally occurring or synthesized analogues .

  • Functional Group Modifications:

    • Esterification or etherification of the hydroxyl group at position 6

    • Reduction of the ketone at position 15 to a secondary alcohol

    • Oxidation of the tertiary alcohol at position 6 to a ketone

    • Introduction of additional functional groups at various positions

  • Ring System Modifications:

    • Expansion or contraction of one or more rings

    • Introduction of heteroatoms into the ring system

    • Opening of selected rings to create more flexible structures

Each of these modifications would likely influence the compound's physical properties, chemical reactivity, and potential biological activities. Systematic preparation and evaluation of such analogues would be valuable for establishing structure-activity relationships and potentially identifying derivatives with enhanced properties for specific applications.

The preparation of such analogues would require either isolation from natural sources followed by semi-synthetic modification, or total synthetic approaches targeting the desired structures. The complex pentacyclic framework presents significant synthetic challenges but also opportunities for the development of innovative synthetic methodologies.

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